Evidence 1: Regioisomer-Dependent ChE Dual Inhibition vs. BuChE-Only Selectivity in ALA-Benzylpiperazine Hybrids
In a controlled study of α-lipoic acid–benzylpiperazine hybrids, the meta-fluorobenzyl derivative (compound 18, synthesized from 1-(3-fluorobenzyl)piperazine) was one of only three compounds in the series that inhibited both AChE and BuChE. By contrast, the para-fluorobenzyl analog (compound 19) showed complete loss of AChE inhibition and acted exclusively on BuChE [1]. This qualitative selectivity switch is a direct consequence of fluorine position and cannot be achieved with the 4-fluoro building block. While the meta-methyl derivative (compound 15) also inhibited both enzymes, its BuChE IC₅₀ was 2.3 ± 0.7 μM, significantly more potent than the corresponding meta-fluoro compound 18, demonstrating that the 3-fluoro substituent yields a distinct potency–selectivity profile different from both the 3-methyl and 4-fluoro analogs [1].
| Evidence Dimension | Cholinesterase enzyme inhibition profile (AChE from electric eel; BuChE from horse serum) |
|---|---|
| Target Compound Data | Compound 18 (3-fluorobenzyl hybrid): Dual inhibitor (both AChE and BuChE inhibited); exact IC₅₀ not directly reported but BuChE inhibition weaker than methyl analog 15 |
| Comparator Or Baseline | Compound 19 (4-fluorobenzyl hybrid): BuChE-only inhibitor (no AChE inhibition); Compound 15 (3-methylbenzyl hybrid): Dual inhibitor, IC₅₀ BuChE = 2.3 ± 0.7 μM, IC₅₀ AChE = 30.3 ± 0.6 μM |
| Quantified Difference | para-fluoro (19) → complete loss of AChE activity; meta-fluoro (18) → retains dual activity. BuChE potency: meta-methyl (15) > meta-fluoro (18) [1] |
| Conditions | In vitro enzyme inhibition assay; IC₅₀ determined from triplicate measurements; AChE source: electric eel; BuChE source: horse serum |
Why This Matters
For programs requiring balanced dual AChE/BuChE inhibition, the 3-fluorobenzyl building block is non-interchangeable with the 4-fluoro analog, which would eliminate the AChE component of the pharmacological profile.
- [1] Kim, B.-C.; Lee, S.-H.; Jang, M.; Shon, M. Y.; Park, J. H. Development of Cholinesterase Inhibitors Using (α)-Lipoic Acid-benzyl Piperazine Hybrid Molecules. Bull. Korean Chem. Soc. 2013, 34 (11), 3322–3326. DOI: 10.5012/bkcs.2013.34.11.3322. View Source
